3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one
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Overview
Description
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one is a heterocyclic compound that features a central enone structure flanked by two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one typically involves the condensation of nicotinaldehyde with pyridinylethanone in the presence of a base such as sodium acetate in glacial acetic acid . The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the enone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form diketones.
Reduction: Reduction can convert the enone to an alcohol.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one exerts its effects involves its interaction with various molecular targets. The enone structure allows it to act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of protein function, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone
- (E)-3-(4-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one is unique due to its symmetrical structure and the presence of two pyridine rings, which can enhance its ability to interact with multiple biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10N2O2 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
(Z)-3-hydroxy-1,3-dipyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-9,16H/b12-9- |
InChI Key |
KEQVTWUWWKYNAM-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=C/C(=O)C2=CC=NC=C2)/O |
Canonical SMILES |
C1=CN=CC=C1C(=CC(=O)C2=CC=NC=C2)O |
Origin of Product |
United States |
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